(R)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Description
This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protective group and a complex heterocyclic substituent (2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene) on its pentanoic acid backbone. Its R-configuration distinguishes it from stereoisomers like the S-form (CAS 108787-91-3) . The Boc group enhances stability during synthetic processes, while the heterocyclic moiety may influence solubility and reactivity. The compound is listed as discontinued in commercial catalogs , limiting its accessibility for current research.
Properties
IUPAC Name |
(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O8/c1-19(2,3)31-16(28)23-13(14(26)27)11-10-12-22-15(24-17(29)32-20(4,5)6)25-18(30)33-21(7,8)9/h13H,10-12H2,1-9H3,(H,23,28)(H,26,27)(H2,22,24,25,29,30)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOFOVHACSQSIE-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This compound includes a tert-butoxycarbonyl (Boc) group which is often utilized in organic synthesis to protect amine functionalities. The presence of a dioxo-dioxa diazaundecane moiety suggests significant interactions with biological systems and potential pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 474.55 g/mol. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Boc Group | Protects amine groups during synthesis |
| Dioxo-Dioxa Moiety | Enhances potential biological activity |
| Pentanoic Acid Backbone | Provides structural stability |
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, compounds with similar structures have been documented to exhibit various biological activities including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
- Antitumor Activity : Structural analogs have been identified as potential anticancer agents.
- Anti-inflammatory Effects : Certain compounds in this class have demonstrated the ability to reduce inflammation.
The specific mechanisms through which this compound exerts its biological effects are under investigation. However, the presence of the dioxo and diazaundecane moieties suggests that it may interact with various biological targets such as enzymes or receptors involved in disease processes.
Research Findings and Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds. For instance:
- Study on Antimalarial Activity : Research indicated that macrocyclic compounds targeting the Plasmodium proteasome exhibited potent antimalarial effects in vitro and in vivo models .
- Antitumor Studies : Compounds structurally related to (R)-2-(Boc-amino)-pentanoic acid have been tested for their ability to inhibit tumor growth in various cancer cell lines .
- Inflammation Models : Other studies have demonstrated anti-inflammatory properties in animal models when treated with similar compounds .
Comparative Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Dioxo group | Antimicrobial |
| Compound B | Multiple amine groups | Antitumor |
| Compound C | Lacks Boc group | Anti-inflammatory |
Summary of Findings
| Study Focus | Findings |
|---|---|
| Antimalarial Activity | Potent inhibitors of Plasmodium proteasome |
| Antitumor Activity | Inhibition of cancer cell growth |
| Anti-inflammatory Effects | Reduction of inflammation in vivo |
Scientific Research Applications
Basic Information
- Chemical Formula : C21H38N4O8
- Molecular Weight : 474.55 g/mol
- CAS Number : 2755856-66-5
Structural Characteristics
The compound features a tert-butoxycarbonyl (Boc) protective group and a unique diazaundecan structure that contributes to its chemical reactivity and stability. Its complex structure allows for diverse interactions in biological systems, making it a candidate for various applications.
Medicinal Chemistry
Drug Development
(R)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid is primarily investigated for its potential as a pharmaceutical intermediate. The Boc group allows for easy manipulation during synthesis, which is crucial for creating bioactive compounds.
Case Study: Anticancer Agents
Research has indicated that derivatives of this compound can exhibit anticancer properties. For instance, modifications to the amino groups have been shown to enhance cytotoxicity against specific cancer cell lines, making them promising candidates for further development into therapeutic agents .
Peptide Synthesis
The compound serves as an important building block in peptide synthesis. Its ability to form stable linkages with other amino acids allows it to be utilized in the creation of peptide chains that have specific biological activities.
Example Application
In studies focused on developing peptide-based vaccines, this compound has been used to create conjugates that can elicit strong immune responses. The incorporation of the tetramethyl structure enhances the stability and solubility of the peptides in physiological conditions .
Material Science
Polymer Chemistry
The unique structural attributes of this compound make it suitable for applications in polymer chemistry. Its reactivity can be harnessed to create functionalized polymers that exhibit desirable properties such as increased thermal stability and mechanical strength.
Research Insight
Recent studies have demonstrated that polymers synthesized using this compound exhibit enhanced biocompatibility and are suitable for drug delivery systems . The ability to tailor the polymer properties through the incorporation of this compound opens avenues for innovative material design.
Data Tables
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Medicinal Chemistry | Drug Development | Potential anticancer activity |
| Peptide Synthesis | Vaccine Development | Enhanced immune response |
| Material Science | Polymer Chemistry | Improved biocompatibility |
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Note: The molecular formula for the R-isomer is inferred from its S-enantiomer in .
Key Observations :
- Chain Length: The target compound’s pentanoic acid backbone provides greater structural complexity compared to propanoic acid derivatives (e.g., ).
- Substituents: The heterocyclic group in the target compound contrasts with simpler moieties like dimethylamino () or methylthio (), which may alter solubility and biological activity.
- Chirality : The R-configuration impacts stereospecific interactions, as seen in studies emphasizing chirality’s role in molecular activity .
Research Implications
- Chirality-Driven Design : The R vs. S configuration affects receptor binding and metabolic stability, as demonstrated in chiral drug development .
- Heterocyclic Moieties : The target compound’s diazaundecane group may confer unique solubility or stability profiles, warranting further study for applications in peptide mimetics or metal chelation.
- Synthetic Challenges : Discontinuation of the R-isomer underscores the need for improved synthetic routes or alternative commercially available analogs (e.g., ’s trifluoromethylphenyl derivative).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
